

A comparative study of 4-hydroxysphinganine metabolism in yeast and plants.

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Compound of Interest

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A Comparative Guide to 4-Hydroxysphinganine Metabolism in Yeast and Plants

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 4-hydroxysphinganine (phytosphingosine) metabolism in the budding yeast *Saccharomyces cerevisiae* and the model plant *Arabidopsis thaliana*. It highlights the key differences and similarities in the biosynthetic pathways, enzymatic machinery, and downstream signaling functions of this important bioactive sphingolipid.

Data Presentation: A Comparative Overview

While direct, standardized quantitative comparisons of 4-hydroxysphinganine levels and enzyme kinetics are not readily available in the current literature, this section summarizes the key molecular and metabolic distinctions between yeast and plants.

Table 1: Key Enzymes in 4-Hydroxysphinganine Biosynthesis

Feature	<i>Saccharomyces cerevisiae</i> (Yeast)	<i>Arabidopsis thaliana</i> (Plant)
Enzyme Name	Sphinganine C4-hydroxylase	Sphingoid base hydroxylase (SBH)
Gene Name(s)	SUR2 (SYR2, YPL028W)[1][2]	SBH1 (At1g69640) and SBH2 (At1g14290)[3][4]
Substrate(s)	Dihydrosphingosine (DHS) or Dihydroceramide[1]	Primarily Dihydrosphingosine (DHS)[4]
Enzyme Kinetics	Not available in the reviewed literature.	Not available in the reviewed literature.

Table 2: 4-Hydroxysphinganine and its Phosphorylated Form in Cellular Signaling

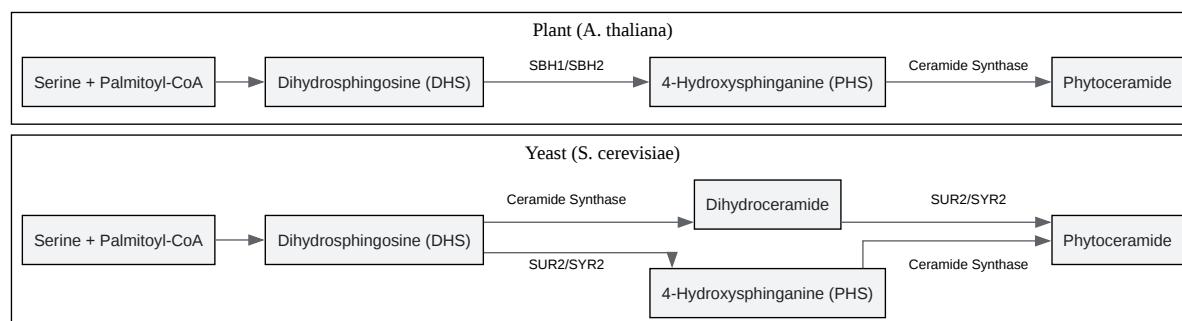
Feature	<i>Saccharomyces cerevisiae</i> (Yeast)	<i>Arabidopsis thaliana</i> (Plant)
Signaling Molecule	Phytosphingosine-1-phosphate (PHS-1-P)	Phytosphingosine-1-phosphate (PHS-1-P)
Primary Roles	Regulation of mitochondrial respiration.[5][6]	Response to abiotic stress (e.g., chilling), regulation of stomatal closure, and programmed cell death.[7][8]
Known Pathway Components	HAP complex (Hap2p, Hap3p, Hap4p, Hap5p)[5][6]	Mitogen-activated protein kinase 6 (MPK6), G-protein α -subunit (GPA1)[7][8]
Concentration Data	Specific concentrations are not readily available.	In <i>Arabidopsis</i> leaves, trihydroxy long-chain bases, including 4-hydroxysphinganine, constitute nearly 90% of the total long-chain bases in sphingolipids. [4]

Metabolic and Signaling Pathways

The biosynthesis of 4-hydroxysphinganine is a conserved step in sphingolipid metabolism, yet the downstream signaling pathways have diverged to suit the specific physiological needs of yeast and plants.

Biosynthesis of 4-Hydroxysphinganine

In both yeast and plants, the synthesis of 4-hydroxysphinganine begins with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then reduced to dihydrosphingosine (DHS). The key differentiating step is the hydroxylation at the C4 position of the sphingoid base.

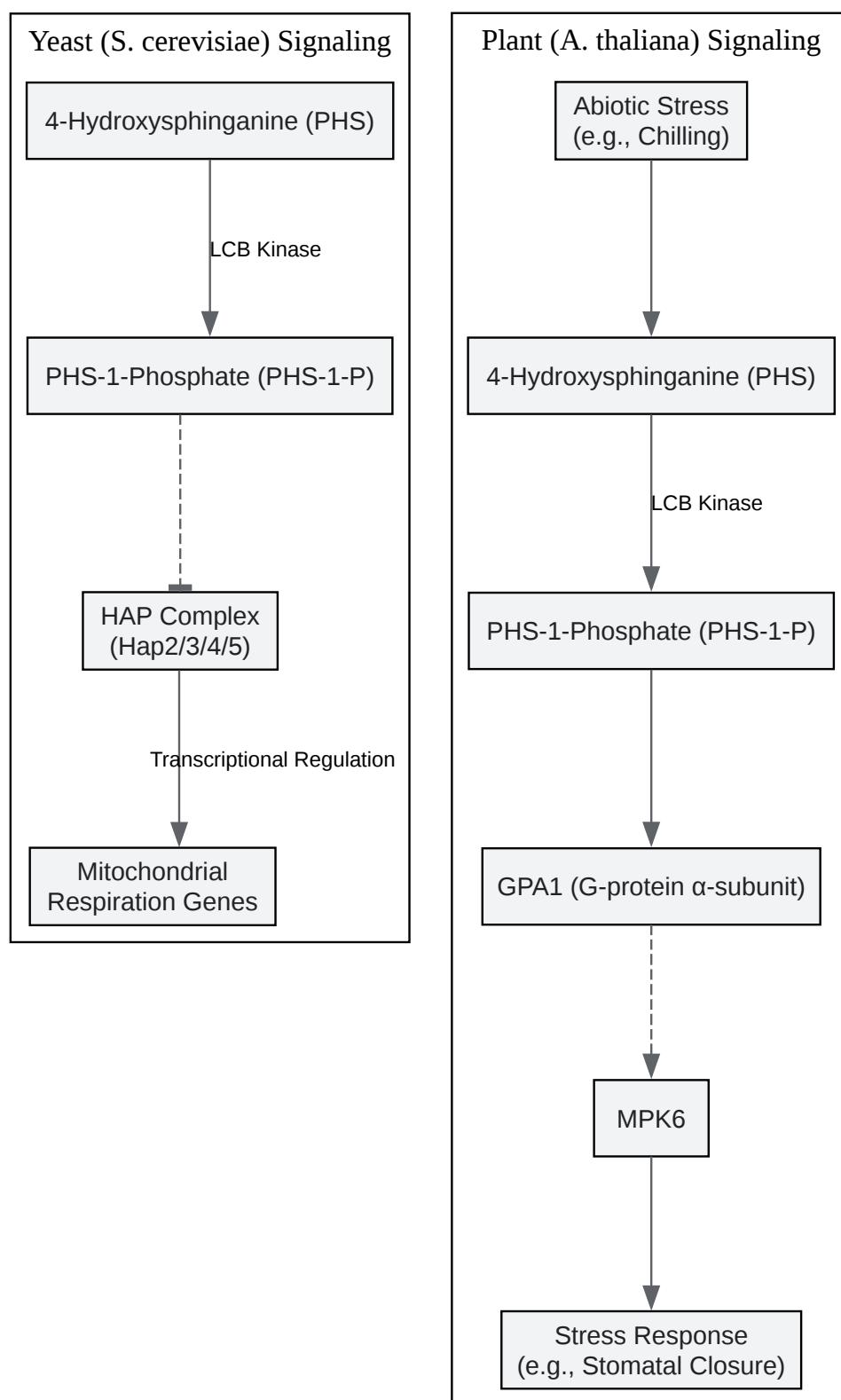


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Figure 1. Biosynthesis of 4-hydroxysphinganine in yeast and plants.

Phytosphingosine-1-Phosphate (PHS-1-P) Signaling

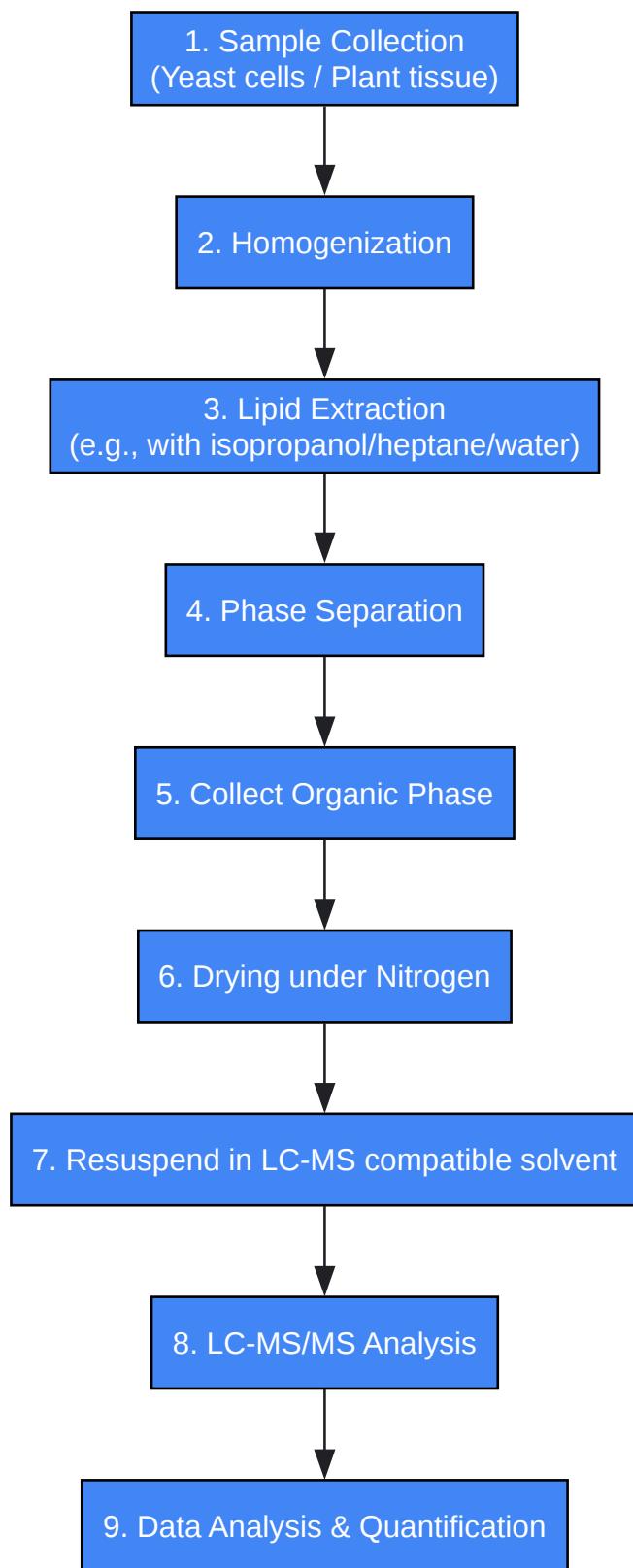
Once synthesized, 4-hydroxysphinganine can be phosphorylated by a sphingoid long-chain base kinase to form phytosphingosine-1-phosphate (PHS-1-P), a key signaling molecule in both organisms.

[Click to download full resolution via product page](#)**Figure 2.** PHS-1-P signaling pathways in yeast and plants.

Experimental Protocols

This section provides a generalized workflow for the extraction and quantitative analysis of 4-hydroxysphinganine and other sphingolipids from yeast and plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow: Sphingolipid Analysis



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Figure 3. General workflow for sphingolipid analysis.

Detailed Methodologies

1. Sphingolipid Extraction from Yeast (*S. cerevisiae*)

This protocol is adapted from established methods for yeast lipidomics.

- Cell Culture and Harvest: Grow yeast cells in appropriate liquid medium to the desired optical density. Harvest cells by centrifugation.
- Quenching Metabolism: Rapidly quench metabolic activity by resuspending the cell pellet in cold methanol or another appropriate quenching solution.
- Lipid Extraction:
 - Resuspend the quenched cell pellet in a solvent mixture, such as isopropanol:heptane:water (55:20:25, v/v/v).[9]
 - Include internal standards for various sphingolipid classes for accurate quantification.
 - Homogenize the mixture using glass beads and vigorous vortexing.
 - Centrifuge to separate the phases.
- Sample Preparation for LC-MS/MS:
 - Transfer the upper organic phase to a new tube.
 - Dry the lipid extract under a stream of nitrogen.
 - De-esterify the sample using methylamine to remove glycerolipids that can interfere with the analysis.[9]
 - Resuspend the dried and de-esterified lipids in a solvent suitable for LC-MS/MS analysis, such as tetrahydrofuran:methanol:water (5:2:5, v/v/v) with 0.1% formic acid.[9]

2. Sphingolipid Extraction from Plants (*A. thaliana*)

This protocol is based on methods developed for *Arabidopsis* sphingolipid analysis.[7][10][11]

- Tissue Collection and Preparation: Harvest plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to halt metabolic activity. Lyophilize the frozen tissue to dryness.
- Lipid Extraction:
 - Homogenize the lyophilized tissue to a fine powder.
 - Add a hot solvent, such as isopropanol with 0.1% butylated hydroxytoluene (BHT), to inactivate lipases.
 - Add a mixture of chloroform and water, and vortex thoroughly.
 - Include internal standards for quantification.
 - Centrifuge to separate the phases.
- Sample Preparation for LC-MS/MS:
 - Collect the lower organic phase.
 - Wash the organic phase with a salt solution (e.g., 1 M KCl) to remove non-lipid contaminants.
 - Dry the lipid extract under nitrogen.
 - Resuspend the dried lipids in a suitable solvent for LC-MS/MS analysis.

3. LC-MS/MS Analysis

- Chromatographic Separation: Use a reverse-phase C18 column to separate the different sphingolipid species. A gradient of solvents, such as water/acetonitrile or methanol with formic acid and ammonium formate, is typically employed.[8]
- Mass Spectrometry Detection:
 - Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

- Optimize precursor and product ion pairs for each sphingolipid species and internal standard.
- Generate standard curves for absolute quantification.

Conclusion

The metabolic pathways leading to the formation of 4-hydroxysphinganine are largely conserved between yeast and plants, highlighting its fundamental biological importance. However, the subsequent utilization of its phosphorylated form, PHS-1-P, in signaling cascades demonstrates significant divergence, reflecting the distinct cellular and environmental challenges faced by these organisms. While yeast employs PHS-1-P in the regulation of core metabolic processes like mitochondrial respiration, plants have co-opted this signaling molecule for intricate responses to environmental stresses. Further research, particularly in obtaining detailed quantitative data, will be crucial for a more in-depth understanding of the nuanced roles of 4-hydroxysphinganine and its derivatives in these diverse eukaryotic systems. This knowledge can be instrumental for researchers in microbiology, plant science, and drug development, offering potential targets for antifungal agents or strategies for enhancing plant stress resilience.

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